molecular formula C6H2BrClF2O2S B12997814 6-Bromo-2,3-difluorobenzene-1-sulfonyl chloride

6-Bromo-2,3-difluorobenzene-1-sulfonyl chloride

Cat. No.: B12997814
M. Wt: 291.50 g/mol
InChI Key: STZANUOBYHGGNX-UHFFFAOYSA-N
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Description

6-Bromo-2,3-difluorobenzene-1-sulfonyl chloride ( 1349718-48-4) is a high-purity chemical intermediate offered for research and development purposes. This compound features the molecular formula C₆H₂BrClF₂O₂S and has a molecular weight of 291.50 . The structure of this reagent incorporates both bromo and difluoro substituents on the benzene ring, alongside a highly reactive sulfonyl chloride group, making it a valuable and versatile building block in organic synthesis. Its primary research application lies in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. The reactivity of the sulfonyl chloride group enables it to undergo nucleophilic substitution reactions, facilitating the creation of sulfonamides, sulfonate esters, and other sulfonyl-containing derivatives . The specific pattern of halogen and fluorine atoms on the aromatic ring allows researchers to fine-tune the electronic properties and steric profile of the resulting compounds, which is crucial in the development of pharmaceuticals and agrochemicals. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. As a safety requirement, this compound is classified as hazardous (H314), indicating it causes severe skin burns and eye damage . Researchers must handle it with appropriate personal protective equipment, including gloves, goggles, and protective clothing, and ensure all procedures are conducted in a well-ventilated environment, such as a fume hood.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H2BrClF2O2S

Molecular Weight

291.50 g/mol

IUPAC Name

6-bromo-2,3-difluorobenzenesulfonyl chloride

InChI

InChI=1S/C6H2BrClF2O2S/c7-3-1-2-4(9)5(10)6(3)13(8,11)12/h1-2H

InChI Key

STZANUOBYHGGNX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1F)F)S(=O)(=O)Cl)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Bromo-2,3-difluorobenzene-1-sulfonyl chloride can be synthesized through electrophilic aromatic substitution reactions. One common method involves the reaction of difluorophenyllithium with sulfuryl chloride . The reaction conditions typically require a controlled environment to ensure the proper formation of the sulfonyl chloride group.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale electrophilic aromatic substitution reactions. The process is optimized for yield and purity, often utilizing advanced techniques such as continuous flow reactors and automated systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2,3-difluorobenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, leading to the formation of sulfonamide derivatives.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines and alcohols, which react with the sulfonyl chloride group under mild to moderate conditions.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or reducing agents like sodium borohydride may be used, depending on the desired transformation.

Major Products Formed

    Sulfonamide Derivatives: These are formed when the sulfonyl chloride group is substituted with amines.

    Other Substituted Products: Depending on the nucleophile used, various substituted benzene derivatives can be obtained.

Scientific Research Applications

Medicinal Chemistry

Anticancer Agents
One notable application of 6-Bromo-2,3-difluorobenzene-1-sulfonyl chloride is in the development of anticancer agents. Research has shown that derivatives of this compound can exhibit significant antiproliferative activity against various cancer cell lines. For instance, modifications to the sulfonamide moiety have led to compounds with improved efficacy against colon cancer cells .

CompoundIC50 (nM)Target
TASIN Analog 125Colon Cancer
TASIN Analog 23.2Colon Cancer

Mechanism of Action
The mechanism by which these compounds exert their effects often involves the inhibition of specific kinases or enzymes critical for cancer cell proliferation. Studies indicate that the introduction of electron-withdrawing groups enhances biological activity by increasing the compound's ability to interact with target proteins .

Organic Synthesis

This compound serves as a key intermediate in the synthesis of various organic compounds. Its sulfonyl chloride group can participate in nucleophilic substitution reactions, facilitating the formation of sulfonamides and other derivatives.

Synthesis Pathways
The compound can be synthesized through several methods, including:

  • Nucleophilic Substitution: Reaction with amines to form sulfonamides.
  • Coupling Reactions: Utilization in cross-coupling reactions to form complex organic structures.

Material Science

In material science, this compound is explored for its potential in developing advanced materials such as liquid crystals and polymers. Its unique electronic properties make it suitable for applications in electronic devices and sensors.

ApplicationDescription
Liquid CrystalsUsed as an intermediate in synthesizing liquid crystal displays (LCDs).
PolymersActs as a building block for creating functionalized polymers with specific properties.

Case Study 1: Anticancer Drug Development

A study evaluated a series of analogs derived from this compound for their activity against colon cancer cell lines. The results demonstrated that specific substitutions on the benzene ring significantly enhanced antiproliferative effects, leading to the identification of lead compounds for further development .

Case Study 2: Synthesis of Functionalized Polymers

Research focused on using this compound as a precursor for synthesizing functionalized polymers. The study highlighted the compound's ability to impart desirable properties such as increased thermal stability and chemical resistance in polymeric materials .

Mechanism of Action

The mechanism of action of 6-Bromo-2,3-difluorobenzene-1-sulfonyl chloride primarily involves electrophilic aromatic substitution reactions. The sulfonyl chloride group acts as an electrophile, reacting with nucleophiles to form substituted products. The reaction proceeds through the formation of a positively charged benzenonium intermediate, followed by the removal of a proton to yield the final substituted benzene ring .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison of Sulfonyl Chlorides

Compound Name (CAS No.) Substituent Positions Similarity Score Key Features
6-Bromo-2,3-difluorobenzene-1-sulfonyl chloride 6-Br, 2-F, 3-F N/A Bromine enhances lipophilicity; two adjacent fluorines increase reactivity.
2,3,4-Trifluorobenzene-1-sulfonyl chloride (175278-08-7) 2-F, 3-F, 4-F 0.85 Three fluorines increase electron-withdrawing effects, boosting reactivity.
2,4-Difluorobenzene-1-sulfonyl chloride (13918-92-8) 2-F, 4-F 0.92 Meta-fluorines reduce steric hindrance; lower molecular weight.
4-Fluorobenzene-1-sulfonyl chloride (349-88-2) 4-F 0.84 Single fluorine at para position; simpler structure, lower cost.

Reactivity and Electronic Effects

  • However, the electron-withdrawing fluorines at positions 2 and 3 activate the sulfonyl chloride group, balancing reactivity .
  • 2,3,4-Trifluoro derivative : Three fluorines create a stronger electron-deficient ring, accelerating reactions with nucleophiles. The absence of bromine reduces molecular weight and lipophilicity .
  • 2,4-Difluoro derivative : The meta-fluorine arrangement minimizes steric clashes, favoring reactions with bulky nucleophiles. Its high similarity score (0.92) to the target compound suggests comparable applications in drug synthesis .

Physical Properties

  • Solubility : The bromine atom increases lipophilicity, enhancing solubility in organic solvents compared to fluorine-only analogs.

Research Findings and Trends

Synthetic Efficiency : Compounds with multiple fluorines (e.g., 2,3,4-trifluoro derivative) often require harsher synthesis conditions due to increased electron withdrawal, whereas bromine incorporation may necessitate protective-group strategies .

Biological Performance: Bromine’s role in enhancing bioactivity is well-documented in hydrazide derivatives (e.g., 6-bromo-2’-(2-chlorobenzylidene)nicotinohydrazide in ), suggesting parallel benefits for brominated sulfonyl chlorides in drug discovery .

Market Preferences : Fluorine-only sulfonyl chlorides (e.g., 4-fluoro derivative) dominate industrial applications due to lower cost, but bromo-fluoro hybrids are gaining traction in niche pharmaceutical contexts .

Biological Activity

6-Bromo-2,3-difluorobenzene-1-sulfonyl chloride is a sulfonyl chloride compound characterized by its unique molecular structure, which includes a benzene ring substituted with bromine and fluorine atoms. Its chemical formula is C6H2BrClF2O2SC_6H_2BrClF_2O_2S with a molecular weight of approximately 291.5 g/mol. This compound is recognized for its potential biological activity, particularly in the fields of pharmaceuticals and agrochemicals.

  • Molecular Formula : C6H2BrClF2O2SC_6H_2BrClF_2O_2S
  • Molecular Weight : 291.5 g/mol
  • Structure : Contains a sulfonyl chloride group attached to a difluorobromobenzene moiety.

The mechanism by which this compound exerts its biological effects involves its reactivity as a sulfonylating agent. This compound can react with nucleophiles to form covalent bonds, thereby modifying the structure and function of target molecules in biological systems.

Comparative Analysis with Related Compounds

To better understand the potential biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameBiological ActivityIC50 (nM)Reference
4-Bromo-2,3-difluorobenzenesulfonyl chlorideAntitumor activity; inhibits ATX~32 (most potent)
Benzene-sulfonamide derivativesAntibacterial activity against MRSA1.56–12.5 (MIC)
Aryl sulphonamide-based inhibitorsInhibitors of perforin-mediated lysisNot specified

Case Studies

  • Antitumor Activity : A study on benzene-sulfonamide derivatives showed that certain analogues could inhibit autotaxin (ATX), which is involved in tumor progression. These compounds exhibited IC50 values as low as 9 nM in inhibiting ATX-dependent invasion of cancer cells in vitro . This suggests that derivatives of this compound may also possess similar antitumor properties.
  • Antibacterial Studies : Research on sulfonamide derivatives indicated significant antibacterial activity against both methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MSSA and MRSA). Compounds with similar sulfonyl groups demonstrated minimum inhibitory concentrations (MICs) ranging from 1.56 to 12.5 µg/mL against these strains .

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